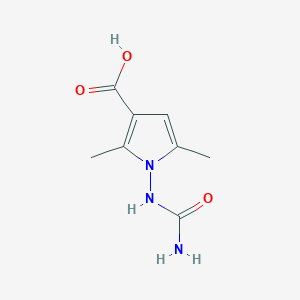![molecular formula C7H12ClNO2 B2949368 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride CAS No. 1909305-13-0](/img/structure/B2949368.png)
2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry and drug design due to its rigid and sterically constrained structure, which can enhance the selectivity and efficacy of drug molecules .
作用机制
Target of Action
The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds ornithine and GABA, respectively . These natural compounds play important roles in biological processes, suggesting that the synthesized compounds may interact with similar targets .
Mode of Action
The mode of action of 2-Azaspiro[3Due to its structural similarity to ornithine and gaba, it can be hypothesized that it may interact with similar receptors or enzymes in the body .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3Given its structural similarity to ornithine and gaba, it may influence the same or similar biochemical pathways .
Result of Action
The specific molecular and cellular effects of 2-Azaspiro[3Given its structural similarity to ornithine and GABA, it may have similar effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azaspiro[3One source mentions that it should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . Another approach utilizes visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow chemistry and other advanced techniques to ensure consistent production quality .
化学反应分析
Types of Reactions
2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Piperidine: A common structural motif in many drugs, but less rigid than 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride.
2-Azetidinecarboxylic acid: Another spirocyclic compound with a similar rigid structure but different functional groups.
2,4-Methanoproline: A naturally occurring amino acid with a rigid, polycyclic structure.
Uniqueness
This compound is unique due to its spirocyclic structure, which provides a high degree of molecular rigidity. This rigidity can enhance the selectivity and efficacy of drugs designed using this compound, making it a valuable tool in medicinal chemistry .
属性
IUPAC Name |
2-azaspiro[3.3]heptane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-7(4-8-5)2-1-3-7;/h5,8H,1-4H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKQMEKHRCNRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-13-0 |
Source


|
| Record name | 2-azaspiro[3.3]heptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)
![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)



![1-[(2,3-dihydro-1H-inden-5-yl)methyl]piperazine](/img/structure/B2949294.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)

![7-(4-(ethylsulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2949306.png)


